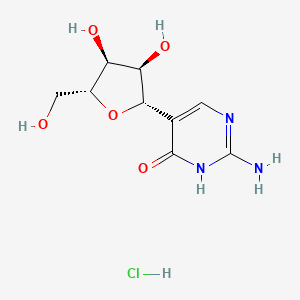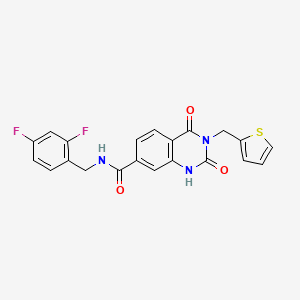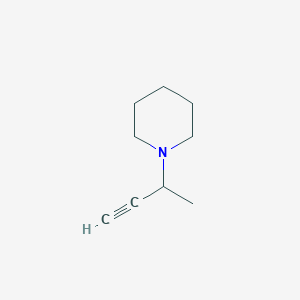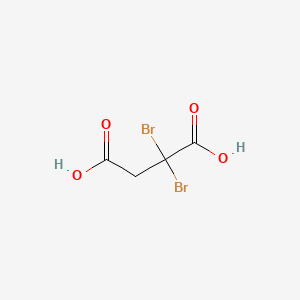
2,2-Dibromobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The reaction involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative . The reaction conditions typically include the use of a solvent such as acetic acid and a bromine source. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to maleic or fumaric acid in large reactors. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound. The industrial process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form butanedioic acid derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles. The reaction is typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Hydroxy derivatives of butanedioic acid.
Reduction: Butanedioic acid or its derivatives.
Oxidation: Higher oxidation state compounds such as dibromoacetic acid.
Scientific Research Applications
2,2-Dibromobutanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dibromobutanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2,2-Dibromobutanedioic acid can be compared with other dibromo derivatives of carboxylic acids, such as:
2,3-Dibromobutanedioic acid: Similar in structure but with bromine atoms at different positions.
2,2-Dibromo-3-nitrilopropionamide: A compound with a nitrile group instead of carboxylic acids.
2,2-Dibromo-2-cyanoacetamide: Another dibromo compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
31624-82-5 |
|---|---|
Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
2,2-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |
InChI Key |
OHUZDYSSDJKBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


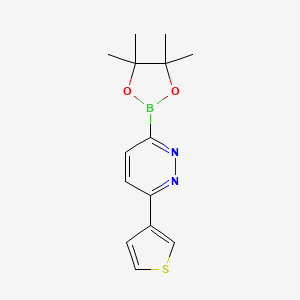
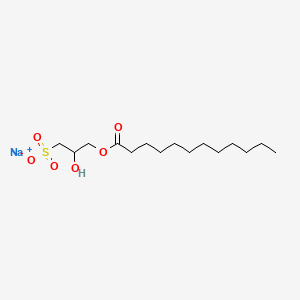
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
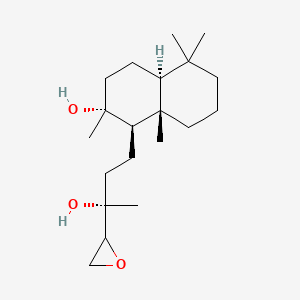
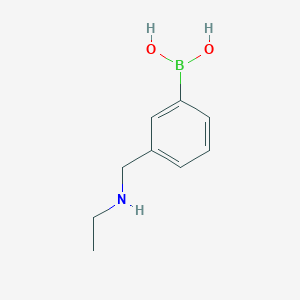
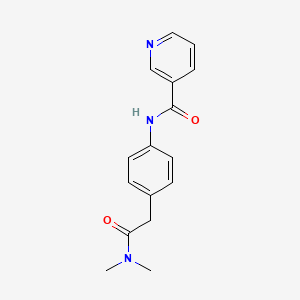
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)

![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)

